![molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1](/img/structure/B2382991.png)

3,6-Dibromoimidazo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

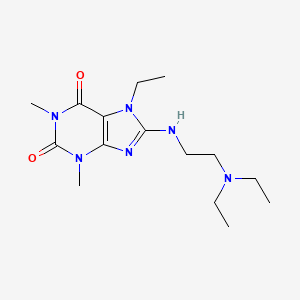

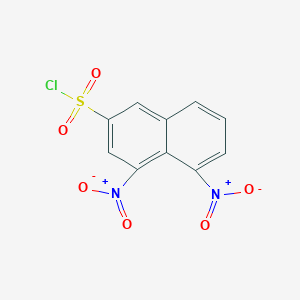

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing six-membered heterocyclic ring .

Molecular Structure Analysis

The InChI code for “3,6-Dibromoimidazo[1,2-a]pyrazine” is1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a yellow solid . It has a molecular weight of 276.92 g/mol . The compound is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Industrial Process Development

3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, can be accessed rapidly through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. This method has been scaled up with high yield and purity, revealing the scope and limitations of the process for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Nuclear Magnetic Resonance (NMR) Studies

The 13C NMR shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives have been investigated. This study aids in understanding the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).

Kinase Inhibition

3,6-Di(hetero)aryl imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1 by scaffold hopping from a weakly active screening hit. These compounds have shown inhibitory effects on other kinases, including CHK2 and ABL, depending on the substitution (Matthews et al., 2010).

Chemiluminescent Properties

3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones exhibit 'pseudo-flash' chemiluminescence when initiated by electrophilic oxidants. These compounds, synthesized from dibromopyrazine, show potential for bioconjugation (Adamczyk et al., 2003).

Synthetic Applications

Imidazo[1,2-a]pyrazine derivatives have been synthesized by condensation of alpha-halogenocarbonyl compounds and aminopyrazines, showing uterine-relaxing and antibronchospastic activities. Some derivatives have also demonstrated cardiac-stimulating properties (Sablayrolles et al., 1984).

Synthesis and Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and evaluated for antimicrobial activity. This synthesis involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, demonstrating promising antimicrobial properties (Jyothi & Madhavi, 2019).

Novel Synthesis Methods

Efficient methods for the synthesis of imidazo[1,2-a]pyrazine derivatives have been developed, including catalyst-free reactions under microwave irradiation in green solvents. This approach has been useful for expanding molecular diversity with applications in anti-inflammatory and antimicrobial activities (Rao et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

3,6-dibromoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWUZOUSWZZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromoimidazo[1,2-a]pyrazine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)